molecular formula C9H12O3 B13603292 rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid

Cat. No.: B13603292
M. Wt: 168.19 g/mol
InChI Key: MHONEYJIHNNHMS-ACZMJKKPSA-N
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Description

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is a bicyclic carboxylic acid characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) with a ketone group at the 6-position and an acetic acid substituent at the 2-position. Its molecular formula is C₈H₁₀O₃ (molecular weight: 154.16 g/mol) . The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis and drug discovery. Key structural features include:

  • Bicyclic backbone: Provides rigidity and influences conformational stability.
  • Acetic acid moiety: Contributes to solubility and acidity (pKa ~4.7–5.0) .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-6(4-9(11)12)7(8)2-5/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m0/s1

InChI Key

MHONEYJIHNNHMS-ACZMJKKPSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CC(=O)O)C(=O)C2

Canonical SMILES

C1C2CC(C1CC(=O)O)C(=O)C2

Origin of Product

United States

Preparation Methods

Bicyclo[2.2.1]heptane Core Construction

  • The bicyclic ring system is often synthesized via Diels-Alder cycloaddition reactions involving cyclopentadiene and appropriate dienophiles, which yield bicyclo[2.2.1]heptane derivatives.
  • Subsequent oxidation or functional group transformations introduce the 6-oxo group (ketone) on the bicyclic structure.

Introduction of the Acetic Acid Side Chain

  • The acetic acid substituent at the 2-position is commonly introduced by alkylation of the bicyclic ketone or related intermediates with haloacetic acid derivatives or esters.
  • This step may involve enolate chemistry or nucleophilic substitution reactions.

Specific Preparation Methods and Reaction Conditions

Alkylation of Bicyclic Ketones with Haloacetic Esters

One documented approach involves the alkylation of a bicyclo[2.2.1]heptan-2-one intermediate with haloacetic esters under basic conditions to introduce the acetic acid side chain.

  • Starting Material: Bicyclo[2.2.1]heptan-2-one (with or without the 6-oxo group pre-installed)
  • Reagents: Haloacetic acid esters (e.g., ethyl bromoacetate)
  • Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate enolates
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Typically 0°C to room temperature
  • Workup: Hydrolysis of esters to carboxylic acids using aqueous acid or base

Two-Step Alkylation and Bromination Sequence

In a related synthesis (from analog studies), a two-step process involves:

  • Alkylation of an ester intermediate with a cyclopentyl bromide derivative
  • Subsequent bromination to introduce a leaving group for further substitution

This method allows for the preparation of racemic acids structurally related to rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid, with the possibility of separation of enantiomers by chiral chromatography.

Use of Chiral High-Performance Liquid Chromatography (HPLC)

  • After racemic synthesis, chiral HPLC is employed to separate enantiomers if optically pure compounds are desired.
  • This technique has been used successfully to isolate pure enantiomers of bicyclic keto acids with acetic acid substituents.

Reaction Scheme Summary (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + dienophile, heat or catalyst Bicyclo[2.2.1]heptane derivative Forms bicyclic core
2 Oxidation Mild oxidants (e.g., PCC, KMnO4) 6-Oxo bicyclo[2.2.1]heptan-2-one Introduces ketone at position 6
3 Enolate Formation & Alkylation Base (NaH, t-BuOK), ethyl bromoacetate, THF Ester-substituted bicyclic intermediate Adds acetic acid side chain
4 Hydrolysis Aqueous acid/base rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid Converts ester to acid
5 Chiral HPLC Separation Chiral stationary phase Enantiomerically enriched or pure acid Optional for stereochemical purity

Research Discoveries and Optimization Notes

  • The acidifying effect of trifluoromethyl substituents on related bicyclic acids has been shown to influence diastereomeric enrichment during synthesis, suggesting electronic effects can be exploited for stereoselectivity.
  • Amide coupling reactions involving related bicyclic acids have demonstrated the importance of mild conditions (e.g., use of Ghosez reagent) to avoid epimerization at stereocenters adjacent to the acid function.
  • The use of chiral preparative HPLC remains a standard for obtaining optically pure compounds from racemic mixtures in this chemical class.
  • The bicyclic keto acid scaffold is a versatile intermediate for further functionalization in medicinal chemistry, as evidenced by its incorporation into soluble guanylate cyclase activators (e.g., runcaciguat analogs).

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS Number 42070-76-8
SMILES O=C(O)CC1CC2CC(=O)C1C2
Density Not available
Melting Point Not available
Boiling Point Not available
Stability Notes Stable under normal laboratory conditions

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid with structurally related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties/Applications
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid C₈H₁₀O₃ 154.16 6-oxo, acetic acid 1909301-17-2 Intermediate in chiral synthesis
rac-2-[(1r,2r,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid C₈H₁₂O₃ 156.18 7-oxa (ether), acetic acid CID 96634927 Predicted CCS: 131.9–140.2 Ų (ion mobility)
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid C₉H₁₄O₂ 154.21 Acetic acid (no oxo/oxa) 1007-01-8 Simpler analog; lacks electrophilic ketone
rac-(1S,2S,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₈O₄ 156.14 6-oxo, 7-oxa, carboxylic acid 1932461-39-6 Dual functional groups enhance polarity
Bornyl acetic acid C₁₂H₂₀O₂ 196.29 Bicyclic monoterpene, acetate ester 20347-65-3 Fragrance industry; antimicrobial activity

Research Findings and Gaps

  • Synthetic challenges : The steric hindrance of the bicyclic core may complicate derivatization, necessitating optimized catalytic methods.

Biological Activity

Rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is a bicyclic compound notable for its unique structure and potential biological activities. This compound belongs to a class of organic acids characterized by chiral centers, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework with a ketone functional group at the 6-position, contributing to its stability and reactivity. The systematic name reflects its stereochemistry and complexity, making it an interesting subject for medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has been explored through various studies, indicating several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and leading to various biochemical effects.
  • Metabolic Pathways : It may affect metabolic pathways and signaling cascades within cells.

These interactions underline the compound's significance in pharmacodynamics and pharmacokinetics.

Biological Activities

Research has highlighted several biological activities associated with rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic uses in inflammatory diseases.
  • Neuroprotective Effects : Studies indicate that bicyclic compounds can exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders.
  • Analgesic Activity : There is evidence supporting the analgesic effects of related compounds, which could be relevant for pain management therapies.

Data Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
Rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetateStructureMethyl ester derivative; enhanced lipophilicity
(1S,3S)-3-(3-hydroxyphenyl)cyclopentanecarboxylic acidStructureExhibits anti-inflammatory properties; different bicyclic structure
(1S)-7-Oxabicyclo[3.3.0]octaneStructureInvestigated for neuroprotective effects; different bicyclic framework

This table illustrates the diversity within bicyclic structures and highlights the unique aspects of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid that may contribute to its distinct biological activities.

Case Studies

Several studies have investigated the biological effects of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid:

  • Study on Anti-inflammatory Effects : In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.
    • Findings : The study reported a decrease in cytokine levels and improved clinical scores in treated animals.
  • Neuroprotective Study : A recent investigation assessed the neuroprotective effects of this compound in models of neurodegeneration.
    • Results : The compound demonstrated a capacity to reduce neuronal apoptosis and improve cognitive function in treated subjects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including catalytic cyclization and oxidation. Evidence from continuous flow reactors highlights improved efficiency via optimized catalysts (e.g., acid/base or metal salts) and reduced reaction times. For example, intermediates like 7-oxabicyclo[2.2.1]heptane derivatives are synthesized using stereoselective Diels-Alder reactions followed by selective oxidation .
  • Key Considerations :

  • Use of chiral catalysts to control stereochemistry.
  • Purification via column chromatography or recrystallization to isolate the racemic mixture.

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